molecular formula C12H18BrClN2O2S B2428244 (1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride CAS No. 1353958-71-0

(1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B2428244
CAS No.: 1353958-71-0
M. Wt: 369.7
InChI Key: VHWMBHKFUMMFOJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 3-bromobenzenesulfonyl chloride with piperidine methanamine group. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization and chromatography to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • (1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride
  • (1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride
  • (1-((3-Bromophenyl)sulfonyl)pyrrolidin-4-yl)methanamine hydrochloride

Uniqueness: The uniqueness of (1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride lies in its specific substitution pattern on the piperidine ring and the presence of the bromophenylsulfonyl group . This structural configuration imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

[1-(3-bromophenyl)sulfonylpiperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S.ClH/c13-11-2-1-3-12(8-11)18(16,17)15-6-4-10(9-14)5-7-15;/h1-3,8,10H,4-7,9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWMBHKFUMMFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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